molecular formula C21H29N3O2 B7635057 (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone

(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone

Cat. No. B7635057
M. Wt: 355.5 g/mol
InChI Key: ZTJJWRTXOVDFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone, also known as PHP or α-pyrrolidinopentiophenone, is a synthetic cathinone that belongs to the group of designer drugs. It has gained popularity in recent years due to its psychoactive effects, and it has been reported to have a similar chemical structure to other synthetic cathinones like MDPV and alpha-PVP.

Mechanism of Action

The exact mechanism of action of (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the psychoactive effects of (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone.
Biochemical and Physiological Effects:
(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been reported to induce hyperactivity, stereotypy, and self-administration behavior, which are characteristic of stimulant drugs. (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone has also been shown to have anxiolytic and antidepressant-like effects in mice.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone in lab experiments include its relatively simple synthesis method and its ability to induce a range of psychoactive effects. However, there are also limitations to using (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone in lab experiments. One limitation is that it is a synthetic cathinone, which can make it difficult to obtain due to legal restrictions. Another limitation is that the psychoactive effects of (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone can vary depending on the dose and route of administration, which can make it difficult to control in experiments.

Future Directions

There are several future directions for research on (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone. One direction is to investigate its potential therapeutic uses, such as its anxiolytic and antidepressant-like effects. Another direction is to study its effects on the cardiovascular system in more detail. Additionally, more research is needed to understand the exact mechanism of action of (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone and how it interacts with the brain and other systems in the body. Finally, more studies are needed to investigate the long-term effects of (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone use and its potential for addiction.

Synthesis Methods

The synthesis of (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone involves the reaction of 4'-chloropropiophenone with pyrrolidine and piperidine in the presence of sodium hydroxide and acetic acid. The resulting product is then purified and crystallized to obtain pure (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone. The synthesis of (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone has been used in scientific research to study its psychoactive effects and potential therapeutic uses. In animal studies, (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone has been shown to induce hyperactivity, stereotypy, and self-administration behavior. It has also been reported to have anxiolytic and antidepressant-like effects in mice. (3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone has also been used in studies to investigate the effects of synthetic cathinones on the cardiovascular system.

properties

IUPAC Name

(3-phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-20(24-15-10-19(16-24)17-6-2-1-3-7-17)18-8-13-23(14-9-18)21(26)22-11-4-5-12-22/h1-3,6-7,18-19H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJJWRTXOVDFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCC(CC2)C(=O)N3CCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone

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